AH 7563
Description
N-[[1-(Dimethylamino)cyclohexyl]methyl]benzamide is a synthetic compound characterized by a benzamide core linked to a dimethylamino-substituted cyclohexylmethyl group. Its molecular formula is C₁₆H₂₄N₂O (molecular weight: 260.38 g/mol), with a density of 1.039 g/cm³ and a boiling point of 424.9°C . The compound lacks significant substitution on the benzamide ring, distinguishing it from closely related analogs like AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide), which features dichloro groups at positions 3 and 4 of the benzene ring .
Properties
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMAHMMQCNOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980781 | |
| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63886-94-2 | |
| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(Aminomethyl)-N,N-dimethylcyclohexanamine
The precursor 1-(aminomethyl)-N,N-dimethylcyclohexanamine is synthesized via a Strecker-like reaction involving cyclohexanone, dimethylamine, and potassium cyanide:
Reduction Methods :
Acylation with Benzamide Derivatives
The primary amine undergoes acylation with benzoyl chloride or activated benzoic acid to form the target compound:
Alternative Activation Methods :
-
Carbodiimide coupling : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
-
Phosphonium reagents : Benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyBOP®).
Detailed Reaction Conditions and Optimization
Cyclohexylmethylamine Synthesis
Acylation Step
Critical Analysis of Methodologies
Choice of Acylating Agent
Solvent and Temperature Effects
Impurity Profiles
-
By-products : Unreacted amine or over-acylated species (e.g., bis-benzamide).
-
Mitigation : Stepwise addition of acylating agent and rigorous washing with dilute HCl.
Comparative Data Table: Synthesis Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Benzoyl chloride acylation | High yield (~85%), short reaction time | Moisture-sensitive reagents |
| Carbodiimide coupling | Mild conditions, suitable for acid-sensitive substrates | Requires stoichiometric coupling agents |
| Catalytic hydrogenation | Environmentally friendly (no LiAlH₄) | Requires specialized equipment |
Scalability and Industrial Relevance
Industrial-scale production favors catalytic hydrogenation due to lower toxicity compared to LiAlH₄. Recent patents highlight continuous-flow reactors for the α-aminonitrile step, achieving >90% conversion .
Chemical Reactions Analysis
AH 7563 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Pharmacological Profile
AH-7921 is classified as a μ-opioid receptor agonist, exhibiting analgesic properties comparable to morphine. Its potency is approximately 90% that of morphine when administered orally . The compound's structure includes a cyclohexylmethyl group and a benzamide moiety, which contribute to its binding affinity and activity at opioid receptors.
Key Pharmacological Findings:
- Binding Affinity: AH-7921 shows high affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR), with reported binding affinities of 60 nM and 34 nM respectively .
- Antinociceptive Effects: In animal models, AH-7921 has demonstrated significant antinociceptive effects in various pain models, including the acetic acid writhing test in rodents .
- Potential for Dependence: Studies indicate that AH-7921 has a high potential for addiction and dependence, similar to other opioids. Behavioral studies in mice have shown withdrawal symptoms upon administration of naloxone, an opioid antagonist .
Applications in Research
AH-7921's unique properties have made it a subject of interest in several research domains:
Analgesic Research
AH-7921's efficacy as an analgesic has been explored extensively. It has been tested against various pain models to evaluate its effectiveness compared to traditional opioids. The compound's ability to alleviate pain without the severe side effects associated with other opioids makes it a candidate for further therapeutic exploration.
Radiotracer Development
Recent studies have investigated AH-7921 as a template for developing radiotracers for positron emission tomography (PET). The compound's structure allows for modifications that can enhance its suitability as a radioligand for imaging opioid receptor activity in vivo .
| Compound | Binding Affinity (nM) | Efficacy | Notes |
|---|---|---|---|
| AH-7921 | MOR: 60, KOR: 34 | High | Comparable to morphine |
| AP01 | MOR: 4 | Moderate | Novel analog with potential |
Case Studies
Several case studies highlight the implications of AH-7921 use in clinical and forensic settings:
Case Study 1: Fatal Intoxication
A review of reported cases found that AH-7921 was involved in multiple fatalities, often in combination with other substances. Autopsy results indicated pulmonary edema as a common finding among victims .
Case Study 2: Dependency and Withdrawal
In controlled studies involving animal models, repeated administration of AH-7921 led to signs of dependency. Mice exhibited withdrawal symptoms when treated with naloxone after prolonged exposure to the compound .
Mechanism of Action
AH 7563 exerts its effects by binding to opioid receptors in the central nervous system. This interaction leads to the activation of intracellular signaling pathways, resulting in analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which mediate the compound’s pharmacological actions .
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs, their substitutions, and molecular properties:
Key Observations :
- Electron-Withdrawing Groups : AH-7921 (3,4-dichloro) and 4d (4-CF₃) exhibit enhanced lipophilicity and receptor-binding affinity compared to the unsubstituted target compound. The dichloro groups in AH-7921 contribute to its potent μ-opioid receptor agonism .
2.2.1 Opioid Activity
- AH-7921 : Acts as a μ-opioid receptor agonist with 6× higher potency than morphine in animal models. Its addictive properties led to global regulation under drug control laws .
- Target Compound: No direct opioid activity reported. The absence of 3,4-dichloro groups likely reduces affinity for opioid receptors .
- 4d (4-Trifluoromethyl) : Substitution with CF₃ may enhance metabolic stability but reduces opioid efficacy compared to AH-7921 .
Biological Activity
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, commonly known as AH-7921, is a synthetic opioid that has garnered attention for its significant biological activity, particularly in the modulation of opioid receptors. This compound is characterized by a benzamide backbone with a dimethylamino cyclohexyl moiety, and it has been studied for its potential analgesic properties and associated risks.
Chemical Structure and Properties
AH-7921 has the following structural formula:
- Molecular Weight : Approximately 294.82 g/mol
- Key Features : The presence of a chloro group and dimethylamino cyclohexyl structure enhances its pharmacological properties.
Opioid Receptor Interaction
AH-7921 primarily acts as a µ-opioid receptor (MOR) agonist, with additional activity at the κ-opioid receptor (KOR) . Research indicates:
- Binding Affinity :
- MOR: Ki = 10 nM
- KOR: Ki = 150 nM
- In Vitro Studies : Binding assays demonstrated that AH-7921 exhibits low-to-moderate affinity for opioid receptors, suggesting potential analgesic efficacy comparable to traditional opioids like morphine .
Analgesic Effects
In various animal models, AH-7921 has shown:
- Potency : It is reported to be several times more potent than codeine and comparable to morphine in analgesic effects.
- Respiratory Depression : The compound's side effect profile includes respiratory depression, with an ED50 for respiratory depression at 2.5 mg/kg and analgesia at 0.55 mg/kg .
In Vitro Pharmacology
A study conducted on trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01), a derivative of AH-7921, revealed:
- High Affinity : AP01 exhibited high affinity for both MOR (60 nM) and KOR (34 nM), alongside significant activity at the serotonin transporter (SERT) with an affinity of 4 nM .
In Vivo Activity
In vivo studies have demonstrated that AH-7921 produces significant antinociceptive effects in pain models such as the acetic acid writhing test in rodents. This suggests its potential utility in pain management strategies .
Safety and Toxicology
Despite its analgesic properties, AH-7921 poses considerable health risks:
- Addiction Potential : Due to its opioid-like effects, there is a risk of abuse and addiction.
- Toxicity Profile : Limited studies have characterized the acute and chronic toxicity of AH-7921, but existing data indicate a high potential for fatal intoxications in humans .
Comparative Analysis of Related Compounds
The following table summarizes the pharmacological profiles of AH-7921 compared to other synthetic opioids:
| Compound | MOR Affinity (nM) | KOR Affinity (nM) | SERT Affinity (nM) | Analgesic Potency |
|---|---|---|---|---|
| AH-7921 | 10 | 150 | Not extensively studied | High |
| U-47700 | 20 | 100 | Not extensively studied | Moderate |
| U-50488 | >100 | 30 | Not extensively studied | Low |
Q & A
Q. What are the key structural features of AH-7921, and how do they correlate with its pharmacological activity?
AH-7921 is characterized by a 3,4-dichlorinated benzamide moiety linked to a dimethylaminocyclohexylmethyl group. The chlorine substituents enhance lipophilicity and receptor binding affinity, while the cyclohexylmethyl group contributes to conformational flexibility, allowing interaction with µ-opioid receptors (MOR). The dimethylamino group may influence blood-brain barrier penetration and metabolic stability .
Q. How is AH-7921 pharmacologically classified, and what receptor activity does it exhibit?
AH-7921 is a synthetic µ-opioid receptor agonist with ~80% of morphine’s activity. Its binding affinity (EC₅₀) for MOR ranges between 8.6–24.8 nM, depending on structural analogs. Unlike traditional opioids, its benzamide scaffold and cyclohexylmethyl substitution reduce cross-reactivity with δ- or κ-opioid receptors, making it a selective MOR agonist .
Q. What is the current legal status of AH-7921, and how does this impact experimental protocols?
AH-7921 is classified as a Schedule I narcotic under the UN Single Convention (1961/1972). Researchers must adhere to strict licensing for procurement, storage, and disposal. Cross-jurisdictional collaborations require compliance with local regulations (e.g., U.S. DEA, U.K. Misuse of Drugs Act) to avoid legal liabilities .
Advanced Research Questions
Q. How should experimental designs be structured to assess AH-7921’s behavioral and toxicological effects in rodent models?
- Dose-Response Studies : Use escalating doses (0.1–1.0 mg/kg, IV/SC) to quantify respiratory depression, analgesia (tail-flick test), and locomotor activity.
- Toxicokinetics : Collect serial blood/tissue samples post-administration for LC-MS/MS quantification. Note that postmortem redistribution may complicate interpretation .
- Control Groups : Include naloxone pretreatment to confirm opioid-mediated effects.
Q. What methodological challenges arise in optimizing analytical detection of AH-7921 and its metabolites?
- Matrix Effects : Use deuterated internal standards (e.g., AH-7921-d₆) to mitigate ion suppression in blood/brain homogenates.
- Metabolite Identification : Employ high-resolution MS/MS to distinguish N-demethylated (major) and mono-hydroxylated (minor) metabolites. Cross-validate with synthesized reference standards .
- Cross-Reactivity : Differentiate AH-7921 from isomers (e.g., U-47700) via chromatographic separation (e.g., C18 column, 0.1% formic acid gradient) .
Q. How can contradictions in toxicokinetic data (e.g., lethal vs. non-lethal concentrations) be resolved?
- Tolerance Variability : Stratify subjects by prior opioid exposure. Chronic users exhibit higher ED₅₀ due to receptor desensitization.
- Polypharmacy Analysis : Screen for synergistic CNS depressants (e.g., benzodiazepines) that lower the lethal threshold despite low AH-7921 concentrations (0.03–0.99 µg/g blood) .
Q. What are the key challenges in synthesizing fluorine-18 radiolabeled AH-7921 analogs for PET imaging?
- Molar Activity Optimization : Use nitro-to-¹⁸F nucleophilic substitution with precursors like 3-chloro-4-nitrobenzamide. Optimize reaction temperature (75–150°C) and precursor stability to minimize non-radioactive byproducts. Achieve molar activities >250 GBq/µmol for in vivo specificity .
- In Vivo Validation : Confirm target engagement via blocking studies with naloxone and correlate PET signal with ex vivo autoradiography .
Q. What insights do metabolism studies provide for understanding AH-7921’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect?
- Active Metabolites : N-demethylated metabolites retain partial MOR activity, prolonging effects despite rapid parent compound clearance (t₁/₂ ~2–4 hrs in rats).
- Species Differences : Rats show faster glucuronidation of hydroxylated metabolites compared to humans, necessitating cross-species validation .
Q. How can structural analogs of AH-7921 be differentiated in forensic or pharmacological analyses?
- Chiral Separation : Use chiral columns (e.g., Chiralpak IA) to resolve cis/trans diastereomers of U-47700, which differ in MOR affinity by >10-fold.
- Crystallography : Compare X-ray structures of analogs to identify critical hydrogen-bonding interactions (e.g., benzamide carbonyl with MOR residues) .
Q. What strategies address discrepancies between in vitro receptor binding and in vivo efficacy data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
